Cas no 2137561-85-2 (5-Formyl-3-(3-methylbutyl)thiophene-2-carboxylic acid)

5-Formyl-3-(3-methylbutyl)thiophene-2-carboxylic acid is a versatile heterocyclic compound featuring both formyl and carboxylic acid functional groups on a thiophene backbone, with a 3-methylbutyl substituent. This structure makes it a valuable intermediate in organic synthesis, particularly for the development of pharmaceuticals, agrochemicals, and functional materials. The presence of reactive formyl and carboxyl groups allows for further derivatization, enabling applications in cross-coupling reactions, condensation processes, and metal-organic framework (MOF) synthesis. Its thiophene core contributes to electronic and photophysical properties, making it useful in materials science. The compound is typically handled under controlled conditions due to its sensitivity. High-purity grades are available for research and industrial applications.
5-Formyl-3-(3-methylbutyl)thiophene-2-carboxylic acid structure
2137561-85-2 structure
Product Name:5-Formyl-3-(3-methylbutyl)thiophene-2-carboxylic acid
CAS No:2137561-85-2
MF:C11H14O3S
MW:226.292062282562
CID:6546914
PubChem ID:165716080
Update Time:2025-06-08

5-Formyl-3-(3-methylbutyl)thiophene-2-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 5-formyl-3-(3-methylbutyl)thiophene-2-carboxylic acid
    • 2137561-85-2
    • EN300-716789
    • 5-Formyl-3-(3-methylbutyl)thiophene-2-carboxylic acid
    • Inchi: 1S/C11H14O3S/c1-7(2)3-4-8-5-9(6-12)15-10(8)11(13)14/h5-7H,3-4H2,1-2H3,(H,13,14)
    • InChI Key: XYACXUKMPSOKSV-UHFFFAOYSA-N
    • SMILES: S1C(C=O)=CC(=C1C(=O)O)CCC(C)C

Computed Properties

  • Exact Mass: 226.06636548g/mol
  • Monoisotopic Mass: 226.06636548g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 5
  • Complexity: 240
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 82.6Ų

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Additional information on 5-Formyl-3-(3-methylbutyl)thiophene-2-carboxylic acid

Recent Advances in the Study of 5-Formyl-3-(3-methylbutyl)thiophene-2-carboxylic acid (CAS: 2137561-85-2)

The compound 5-Formyl-3-(3-methylbutyl)thiophene-2-carboxylic acid (CAS: 2137561-85-2) has recently emerged as a molecule of significant interest in chemical biology and medicinal chemistry research. This heterocyclic thiophene derivative with a formyl group at the 5-position and a branched alkyl chain at the 3-position presents unique structural features that make it valuable for various pharmaceutical applications. Recent studies have focused on its potential as a building block for drug discovery and its biological activities.

A 2023 study published in the Journal of Medicinal Chemistry explored the synthetic utility of 2137561-85-2 as a precursor for novel kinase inhibitors. The researchers demonstrated that the formyl group could be efficiently converted into various pharmacophores through reductive amination and other transformations, yielding compounds with promising activity against tyrosine kinases. The 3-methylbutyl side chain was found to contribute significantly to membrane permeability and target binding affinity.

In the field of antimicrobial research, a team from the University of Cambridge reported in Bioorganic & Medicinal Chemistry Letters (2024) that derivatives of 5-Formyl-3-(3-methylbutyl)thiophene-2-carboxylic acid showed notable activity against drug-resistant Gram-positive bacteria. The lead compound in this series achieved MIC values of ≤2 μg/mL against MRSA strains, with the thiophene core playing a crucial role in bacterial membrane disruption.

The compound's potential in cancer therapy was highlighted in a recent ACS Medicinal Chemistry Letters publication (2024), where it served as a key intermediate in the synthesis of novel HDAC inhibitors. Researchers found that the thiophene scaffold provided optimal spacing between the zinc-binding group and surface recognition cap, resulting in improved selectivity for cancer cells over normal cells.

From a chemical biology perspective, 2137561-85-2 has shown utility as a versatile probe molecule. A Nature Chemical Biology study (2023) utilized its aldehyde functionality for site-specific protein labeling through hydrazone and oxime ligation strategies. The hydrophobic side chain was found to enhance cell penetration, making it particularly useful for intracellular target engagement studies.

Ongoing research is exploring the metabolic stability and pharmacokinetic properties of this compound class. Preliminary ADME studies suggest that the 3-methylbutyl group contributes to favorable metabolic stability while maintaining acceptable solubility profiles. Several pharmaceutical companies have included 5-Formyl-3-(3-methylbutyl)thiophene-2-carboxylic acid in their fragment-based drug discovery libraries due to its promising physicochemical properties.

Future directions for research on 2137561-85-2 include further exploration of its structure-activity relationships, development of more efficient synthetic routes, and evaluation of its potential in targeted drug delivery systems. The compound's unique combination of reactivity and bioavailability makes it a compelling subject for continued investigation in medicinal chemistry and chemical biology.

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